molecular formula C12H11NS B8812830 4-(Benzylthio)pyridine CAS No. 51290-78-9

4-(Benzylthio)pyridine

Cat. No.: B8812830
CAS No.: 51290-78-9
M. Wt: 201.29 g/mol
InChI Key: WHHDQCXCEKZXHK-UHFFFAOYSA-N
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Description

4-(Benzylthio)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine, a nitrogen-bearing heterocycle, is a significant scaffold in medicinal chemistry due to its presence in numerous clinically useful agents . The addition of a benzylsulfanyl group to the pyridine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylthio)pyridine typically involves the reaction of pyridine with benzyl sulfide under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzylthio)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

4-(Benzylthio)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzylthio)pyridine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit essential enzymes or disrupt cellular processes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

    4-Benzylpyridine: Similar in structure but lacks the sulfanyl group, which can affect its chemical reactivity and biological activity.

    4-Benzylsulfanylquinoline:

Uniqueness: 4-(Benzylthio)pyridine is unique due to the presence of both the benzyl and sulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry .

Properties

CAS No.

51290-78-9

Molecular Formula

C12H11NS

Molecular Weight

201.29 g/mol

IUPAC Name

4-benzylsulfanylpyridine

InChI

InChI=1S/C12H11NS/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2

InChI Key

WHHDQCXCEKZXHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of benzyl bromide (1.71 g) and 4-mercapto-pyridine (1.11 g) in ethanol (10 ml) were heated at reflux for 4 hours. Ether (5 ml) was added and the solution allowed to crystallise. Recrystallisation from ethanol-ether gave the title compound hydrobromide as a quarter hydrate (1.0 g) mp. 202°-4° C. (Found: C, 50.5; H, 4.1; N, 5.3. C12H11NS,HBr 1/4H2O requires C, 50.3; H, 4.3; N, 4.9%).
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
4.9%

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